1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring, a triazinane ring, and a morpholine moiety
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione typically involves multi-step procedures. The synthetic route often starts with the preparation of the benzothiazole ring, followed by the introduction of the triazinane ring and the morpholine moiety. Common reagents used in these reactions include thionyl chloride, benzylamine, and morpholine. The reaction conditions usually involve refluxing in organic solvents such as dichloromethane or ethanol .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. In antibacterial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. In anticancer research, it targets pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione can be compared with other benzothiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits antibacterial activity but has a different mechanism of action and molecular targets.
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide: This derivative is used in medicinal chemistry for its potential anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H27N5OS2 |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C23H27N5OS2/c30-23-27(16-19-6-2-1-3-7-19)17-26(11-10-25-12-14-29-15-13-25)18-28(23)22-24-20-8-4-5-9-21(20)31-22/h1-9H,10-18H2 |
InChI Key |
MVNXMBMXSWNBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CN(C(=S)N(C2)C3=NC4=CC=CC=C4S3)CC5=CC=CC=C5 |
Origin of Product |
United States |
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